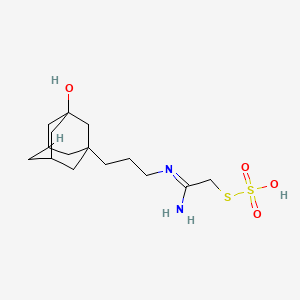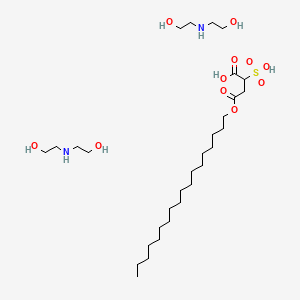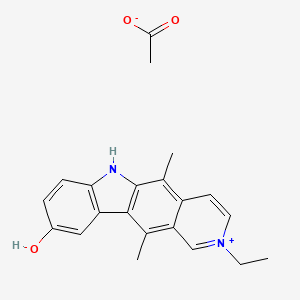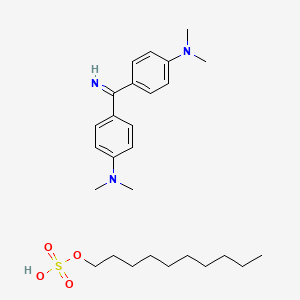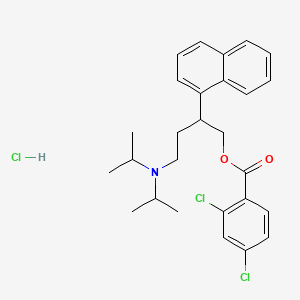
Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with dichloro groups, a bis(1-methylethyl)amino group, and a naphthalenyl butyl ester moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the dichloro groups at the 2 and 4 positions.
Amidation: The bis(1-methylethyl)amine is then introduced through an amidation reaction, forming the 4-(bis(1-methylethyl)amino) derivative.
Esterification: The naphthalenyl butyl ester is synthesized through an esterification reaction, where the carboxylic acid group of the benzoic acid derivative reacts with the alcohol group of the naphthalenyl butanol.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyl moiety.
Reduction: Reduction reactions could target the dichloro groups or the ester linkage.
Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a potential drug candidate.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Possible use in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 2,4-dichlorobenzoic acid or 4-aminobenzoic acid.
Naphthalenyl esters: Compounds such as naphthyl acetate or naphthyl butyrate.
Uniqueness
The unique combination of functional groups in benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
119585-06-7 |
|---|---|
Fórmula molecular |
C27H32Cl3NO2 |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
[4-[di(propan-2-yl)amino]-2-naphthalen-1-ylbutyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C27H31Cl2NO2.ClH/c1-18(2)30(19(3)4)15-14-21(24-11-7-9-20-8-5-6-10-23(20)24)17-32-27(31)25-13-12-22(28)16-26(25)29;/h5-13,16,18-19,21H,14-15,17H2,1-4H3;1H |
Clave InChI |
FPGZDMMSXRYQFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


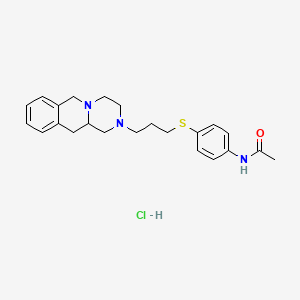
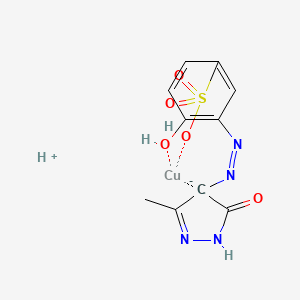
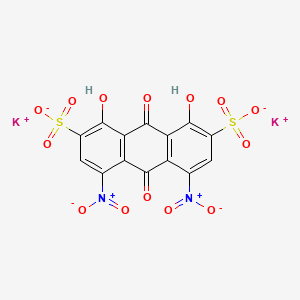
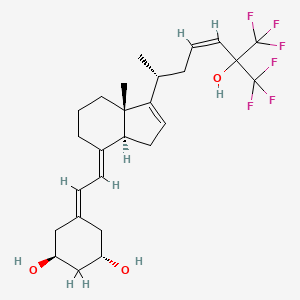
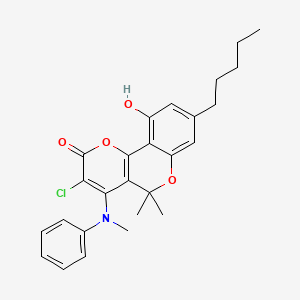
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)

